5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Description
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a trifluoromethyl (-CF₃) group at position 5 and an aldehyde (-CHO) group at position 3. The trifluoromethyl group enhances electron-withdrawing properties and metabolic stability, while the aldehyde moiety provides a reactive site for further functionalization.
Properties
Molecular Formula |
C9H5F3N2O |
|---|---|
Molecular Weight |
214.14 g/mol |
IUPAC Name |
5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7-2-1-3-8-13-4-6(5-15)14(7)8/h1-5H |
InChI Key |
JJRBWGJBKCNQKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)C(F)(F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-phenylimidazo[1,2-a]pyridine as a starting material, which is then subjected to formylation reactions using reagents such as DMF and POCl3 . Another approach includes the use of trifluoromethylating agents in the presence of catalysts to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and controlled introduction of functional groups. The use of metal-free oxidation and photocatalysis strategies has also been explored for the large-scale production of imidazo[1,2-a]pyridine derivatives .
Chemical Reactions Analysis
Nucleophilic Additions and Condensation Reactions
The aldehyde moiety serves as a critical electrophilic center for nucleophilic attacks and condensation processes:
Aldol Condensation
Reacts with ketones under basic conditions to form α,β-unsaturated carbonyl derivatives. For example:
text5-(CF₃)imidazo[1,2-a]pyridine-3-carbaldehyde + 1-(3,4,5-trimethoxyphenyl)ethanone → (E)-3-(2-aryl-imidazo[1,2-a]pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Yields: 75–85% under solvent-free conditions at 80°C .
Schiff Base Formation
Forms imines with primary amines (e.g., aniline derivatives):
textR-NH₂ + aldehyde → R-N=CH-(imidazo[1,2-a]pyridine)
Reaction typically proceeds in ethanol at reflux (78°C) with 70–90% yields.
Multicomponent Reactions
The compound participates in efficient one-pot syntheses:
Aza-Friedel–Crafts Alkylation
Y(OTf)₃-catalyzed three-component reaction with aldehydes and cyclic amines:
| Component | Role | Example |
|---|---|---|
| Imidazo[1,2-a]pyridine | Nucleophile | 2-Phenyl derivative |
| Aldehyde | Electrophile | Benzaldehyde |
| Amine | Nucleophile/acid scavenger | Piperidine |
Conditions : 10 mol% Y(OTf)₃, DCE, 80°C, 12–24 hrs
Yield : 82–94% for C3-alkylated products .
Domino A3-Coupling
Copper(I)-catalyzed reaction with 2-aminopyridines and alkynes:
text2-aminopyridine + aldehyde + alkyne → Imidazo[1,2-a]pyridine derivative
Key Features :
Cyclization and Heterocycle Formation
Ag-Catalyzed Aminooxygenation
Produces fused heterocycles under oxidative conditions:
| Parameter | Value |
|---|---|
| Catalyst | AgNO₃ (5 mol%) |
| Oxidant | TBHP (2 equiv) |
| Solvent | Acetonitrile |
| Temperature | 100°C |
| Yield | 73–89% |
This method generates imidazo[1,2-a]pyridine-3-carbaldehyde derivatives with fused oxygen-containing rings .
Role of Trifluoromethyl Group
The -CF₃ group significantly influences reactivity:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde, in anticancer research. For instance, a series of imidazo[1,5-a]pyridine-chalcone derivatives were synthesized and evaluated for cytotoxicity against various cancer cell lines. Among these compounds, some exhibited significant cytotoxicity with IC50 values as low as 3.26 μM against breast cancer cells (MDA-MB-231) . The mechanism of action involves apoptosis induction and disruption of microtubules, making these compounds promising candidates for further development as anticancer agents .
Neuropharmacological Applications
Imidazo[1,2-a]pyridines have also been investigated for their neuropharmacological properties. They act as serotonin receptor antagonists and have shown potential in treating neurological disorders . The ability to modulate neurotransmitter systems positions these compounds as valuable tools in developing therapies for conditions like anxiety and depression.
Agrochemical Applications
Pesticides and Herbicides
The trifluoromethyl group significantly enhances the biological activity of pyridine derivatives, making them suitable for use in agrochemicals. Compounds containing the trifluoromethyl moiety have been incorporated into various pesticides and herbicides due to their efficacy in pest control . Fluazifop-butyl was one of the first trifluoromethylpyridine derivatives introduced to the market, leading to the development of over 20 new agrochemicals that utilize this structural motif .
Organic Synthesis
Building Blocks for Complex Molecules
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde serves as an essential intermediate in organic synthesis. It can be utilized in various reactions to construct more complex heterocyclic compounds. For instance, it can participate in multicomponent reactions that yield therapeutically relevant N-fused imidazoles . The versatility of this compound makes it a valuable asset in synthetic organic chemistry.
Case Studies
Case Study 1: Anticancer Compound Development
A study focused on synthesizing imidazo[1,5-a]pyridine-chalcone conjugates demonstrated that compounds derived from 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde exhibited selective cytotoxicity against cancer cells compared to normal cells. The most active compounds showed selectivity ratios indicating they were significantly more toxic to cancer cells than to normal human embryonic kidney cells .
Case Study 2: Agrochemical Efficacy
In agricultural applications, a derivative of 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde was tested against Haemonchus contortus larvae, demonstrating paralysis at concentrations as low as 31.25 µM. This highlights its potential as an anthelmintic agent in veterinary medicine .
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in various biological systems . The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Position 5 vs. Position 6 Substitution
- 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 30384-96-4):
Substitution at position 6 with bromine introduces a leaving group, enabling nucleophilic substitution reactions. However, bromine is less electron-withdrawing than -CF₃, reducing the compound’s metabolic stability compared to the target molecule . - 2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1216048-61-1):
The -CF₃ group at position 6 and a 4-fluorophenyl group at position 2 alter electronic distribution and steric bulk. This derivative may exhibit enhanced binding to hydrophobic enzyme pockets compared to the target compound .
Position 2 Substitution
- 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (QZ-6399, CAS 727652-07-5):
Methyl groups at positions 2 and 7 increase lipophilicity but reduce reactivity due to steric hindrance. Purity (95%) suggests moderate synthesis efficiency . - 2-Cycloheptylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 2138571-55-6):
A bulky cycloheptyl group at position 2 significantly impacts solubility and steric interactions, limiting applications in drug design compared to smaller substituents .
Functional Group Variations
Aldehyde vs. Ester Derivatives
- Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 1260885-46-8):
Replacing the aldehyde with an ethyl ester at position 2 improves stability but reduces reactivity for cross-coupling or condensation reactions. The -CF₃ group at position 5 retains electron-withdrawing effects .
Coumarin-Fused Derivatives
- Coumarin-imidazo[1,2-a]pyridine-3-carbaldehyde derivatives: Fusion with coumarin introduces extended conjugation, enhancing fluorescence and nonlinear optical properties. These derivatives are more suited for optical applications than the target compound .
Biological Activity
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
- Chemical Name : 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- Molecular Formula : C9H5F3N2O
- Molecular Weight : 214.14 g/mol
- CAS Number : 1779963-42-6
The compound features a trifluoromethyl group and an imidazo[1,2-a]pyridine core, which are known to enhance biological activity by increasing lipophilicity and modulating electronic properties.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have been extensively studied for their anticancer properties. Recent research highlights the potential of 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde in disrupting microtubule dynamics and inducing apoptosis in cancer cells. For instance, a study demonstrated that related compounds exhibited IC50 values as low as 4.23 μM against breast cancer cell lines (MDA-MB-231) .
Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5-(Trifluoromethyl)... | MDA-MB-231 | 4.23 |
| Imidazo[1,5-a]pyridine... | PC-3 | 3.26 |
| Imidazo[1,2-a]pyridine... | HepG2 | Not specified |
Antituberculosis Activity
Imidazo[1,2-a]pyridine derivatives have shown promising results against Mycobacterium tuberculosis (Mtb). Compounds with similar structures have been reported to possess MIC values ranging from 0.07 to 0.14 μM against multidrug-resistant strains . Such findings suggest that the trifluoromethyl substitution may enhance the activity against resistant bacterial strains.
Anthelmintic Activity
Recent studies have identified imidazo[1,2-a]pyridine-based compounds as potential anthelmintics. One study reported that a derivative showed paralysis in Haemonchus contortus larvae at concentrations as low as 31.25 μM . This suggests that the compound may target cholinergic receptors effectively.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is closely linked to their structural features. The presence of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity and bioavailability of these compounds. The SAR studies indicate that modifications at the C3 position can significantly influence cytotoxicity and selectivity towards cancer cells .
Case Studies and Research Findings
- Cytotoxicity Studies : A series of imidazo[1,5-a]pyridine-chalcone conjugates were synthesized and screened for anticancer activity using MTT assays. The most active derivatives demonstrated significant apoptotic effects and ROS-mediated mitochondrial damage .
- Antituberculosis Research : The exploration of imidazo[1,2-a]pyridine analogs has led to the identification of compounds with potent anti-TB activity, showing promising results against both replicating and non-replicating strains .
- Anthelmintic Testing : In vivo studies revealed that certain imidazo[1,2-a]pyridine derivatives could effectively induce paralysis in parasitic larvae, highlighting their potential as new anthelmintic agents .
Q & A
Q. What are the standard synthetic routes for 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde?
The synthesis of this compound typically involves functionalization of the imidazo[1,2-a]pyridine core. A validated route (Figure 1 in ) involves:
- Step 1 : Reacting 2-(4-chlorophenyl)imidazo[1,2-a]pyridine with phosphoryl trichloride (POCl₃) in dimethylformamide (DMF) at 353 K for 5 hours to introduce the aldehyde group.
- Step 2 : Purification via silica gel chromatography, followed by recrystallization from ethyl acetate/petroleum ether (1:1).
Key considerations :- Use inert atmospheres to avoid side reactions (e.g., oxidation of the aldehyde group).
- Monitor reaction progress by TLC to ensure intermediate consumption.
- Yield optimization may require adjusting stoichiometry (e.g., POCl₃ in 1.1:1 molar ratio to substrate).
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Spectroscopic Data :
- IR : Expected absorption peaks at ~1720 cm⁻¹ (C=O stretch of aldehyde) and 1350–1500 cm⁻¹ (C-F stretches from the trifluoromethyl group) based on analogs in and .
- ¹H NMR : A singlet at δ ~9.8–10.0 ppm corresponds to the aldehyde proton. Trifluoromethyl groups may split aromatic proton signals due to coupling (e.g., J = 4–6 Hz) .
- ¹³C NMR : The aldehyde carbon appears at δ ~190–195 ppm, while CF₃ carbons resonate at δ ~120–125 ppm (q, J = 270–280 Hz) .
Crystallography : Single-crystal X-ray diffraction (as in ) confirms planar geometry of the imidazo[1,2-a]pyridine core and the orientation of the trifluoromethyl group.
Advanced Questions
Q. How can the aldehyde group be functionalized for targeted derivatization?
The aldehyde is a versatile handle for:
- Condensation Reactions : React with amines (e.g., hydrazines) to form Schiff bases or hydrazones, as seen in for imidazo[1,2-a]pyridine analogs.
- Nucleophilic Addition : Use Grignard reagents or organozinc compounds to generate secondary alcohols.
- Oxidation/Reduction : The aldehyde can be oxidized to carboxylic acids (CrO₃/H₂SO₄) or reduced to hydroxymethyl groups (NaBH₄), though the trifluoromethyl group may influence reactivity .
Q. Example Protocol :
Dissolve 1 mmol of the aldehyde in anhydrous THF.
Add 1.2 mmol of a primary amine (e.g., benzylamine) and stir at RT for 12 hours.
Isolate the Schiff base via filtration or column chromatography.
Q. What computational methods are employed to predict electronic properties and reactivity?
Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G* basis set) can:
- Map electron density to identify nucleophilic/electrophilic sites (e.g., aldehyde carbon as electrophilic center).
- Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer interactions.
- Simulate IR and NMR spectra for comparison with experimental data .
Case Study : For imidazo[1,2-a]pyridine analogs, DFT revealed that electron-withdrawing groups (e.g., CF₃) lower LUMO energy, enhancing reactivity toward nucleophiles .
Data Contradictions and Resolution
Q. How can discrepancies in reported synthetic yields be addressed?
Variations in yields (e.g., 66–67% in vs. 50–60% in ) may arise from:
- Reaction Scale : Smaller scales (<1 mmol) often have lower yields due to handling losses.
- Purification Methods : Column chromatography vs. recrystallization (e.g., silica gel vs. DMF recrystallization in ).
- Catalyst Purity : Trace moisture in POCl₃ or DMF can inhibit aldehyde formation.
Q. Mitigation :
- Use freshly distilled solvents and anhydrous conditions.
- Optimize gradient elution in chromatography (e.g., hexane/ethyl acetate).
Biological Relevance
Q. What are potential biological applications based on structural analogs?
While direct studies are limited, related imidazo[1,2-a]pyridines exhibit:
- Antimicrobial Activity : Via disruption of bacterial cell membranes (e.g., ).
- Anticancer Potential : Inhibition of kinase pathways (e.g., EGFR or Aurora kinases) through π-π stacking interactions with the heterocyclic core .
Note : Empirical testing (e.g., in vitro cytotoxicity assays) is required to validate activity for this specific derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
